2-nitro-N-propylbenzenesulfonamide
Overview
Description
2-Nitro-N-propylbenzenesulfonamide is an organic compound with the molecular formula C₉H₁₂N₂O₄S. It is a sulfonamide derivative, characterized by the presence of a nitro group (-NO₂) and a propyl group (-C₃H₇) attached to a benzene ring, along with a sulfonamide functional group (-SO₂NH₂).
Mechanism of Action
Target of Action
2-Nitro-N-propylbenzenesulfonamide is a type of sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, making them primary targets of sulfonamides .
Mode of Action
Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . Folic acid is essential for the further production of DNA in bacteria . By inhibiting the synthesis of folic acid, sulfonamides prevent bacterial growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . By acting as competitive inhibitors of dihydropteroate synthetase, sulfonamides prevent the incorporation of PABA into dihydropteroate, a precursor of folic acid . This inhibition disrupts the production of essential nucleotides and subsequently halts DNA synthesis .
Pharmacokinetics
It is known that the presence of a nitrile group in pharmaceutical compounds can enhance binding affinity to the target, improve the pharmacokinetic profile of parent drugs, and reduce drug resistance .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and proliferation . By disrupting the synthesis of folic acid, an essential component for DNA replication, the compound effectively halts the life cycle of bacteria .
Action Environment
The environmental persistence of nitroaromatic compounds, including this compound, poses a serious pollution threat . The environmental factors, such as pH, temperature, and presence of other chemicals, can influence the compound’s action, efficacy, and stability .
Preparation Methods
The synthesis of 2-nitro-N-propylbenzenesulfonamide can be achieved through several routes. One common method involves the reaction of 2-nitrobenzenesulfonyl chloride with propylamine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-nitrobenzenesulfonyl chloride and propylamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Procedure: The 2-nitrobenzenesulfonyl chloride is added to a solution of propylamine and triethylamine in dichloromethane. The mixture is stirred at room temperature for several hours.
Product Isolation: The resulting this compound is isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
2-Nitro-N-propylbenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. For example, it can react with nucleophiles like amines or alcohols to form corresponding sulfonamide derivatives.
Scientific Research Applications
2-Nitro-N-propylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections and certain types of cancer.
Industry: It is used in the development of new materials and as a reagent in chemical processes
Comparison with Similar Compounds
2-Nitro-N-propylbenzenesulfonamide can be compared with other sulfonamide derivatives, such as:
2-Nitro-N-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a propyl group.
2-Nitro-N-ethylbenzenesulfonamide: Similar structure but with an ethyl group instead of a propyl group.
2-Nitro-N-butylbenzenesulfonamide: Similar structure but with a butyl group instead of a propyl group.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
2-nitro-N-propylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-2-7-10-16(14,15)9-6-4-3-5-8(9)11(12)13/h3-6,10H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOSRAUGLQAPTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367879 | |
Record name | 2-nitro-N-propylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89840-63-1 | |
Record name | 2-Nitro-N-propylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89840-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-nitro-N-propylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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